Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one
Executive Summary
The compound 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (CAS No. 1339831-76-3) is a highly versatile, functionalized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1][2]. Featuring a 1,3-thiazole core substituted with a methoxymethyl ether at the C2 position and an acetyl group at the C4 position, this molecule offers a unique combination of hydrogen-bonding capabilities, lipophilicity, and orthogonal reactivity. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, de novo synthetic protocols, and strategic utility in pharmaceutical development.
Structural and Physicochemical Profiling
The structural architecture of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (Molecular Formula: C7H9NO2S ) dictates its behavior in both synthetic environments and biological systems[1]. The electron-withdrawing nature of the C4-acetyl group polarizes the thiazole ring, while the C2-methoxymethyl group provides a flexible, moderately lipophilic appendage capable of acting as a hydrogen bond acceptor.
To facilitate rapid reference for assay development and computational modeling, the core physicochemical properties are summarized below.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| CAS Number | 1339831-76-3 | Unique chemical identifier[2]. |
| Molecular Formula | C7H9NO2S | Indicates presence of heteroatoms (N, O, S)[1]. |
| Molecular Weight | 171.22 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD)[3]. |
| Hydrogen Bond Donors | 0 | Enhances membrane permeability. |
| Hydrogen Bond Acceptors | 4 | N (thiazole), O (ether), O (carbonyl) promote target binding. |
| Rotatable Bonds | 3 | Confers conformational flexibility for induced-fit binding. |
Retrosynthetic Analysis and De Novo Synthesis
The most robust and scalable method for synthesizing 4-acetylthiazole derivatives is the Hantzsch Thiazole Synthesis [4][5]. This classical cyclocondensation reaction involves the coupling of a thioamide with an α -haloketone or γ -halo- α,β -diketone[6][7].
For the target molecule, the retrosynthetic disconnection leads to 2-methoxyethanethioamide and 1-bromo-2,3-butanedione [6]. The reaction proceeds via initial nucleophilic attack of the thioamide sulfur onto the α -carbon of the haloketone, followed by intramolecular cyclization and dehydration.
Fig 1. Hantzsch thiazole synthesis workflow for 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.
Step-by-Step Experimental Protocol
Note: 1-bromo-2,3-butanedione is a potent lachrymator and must be handled exclusively in a well-ventilated fume hood[5].
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Reagent Preparation: Charge a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with 2-methoxyethanethioamide (1.0 equiv) and anhydrous ethanol (0.5 M concentration)[6].
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Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Strict temperature control is required because the reaction is strongly exothermic; elevated temperatures can lead to the polymerization or degradation of the highly reactive α -haloketone[6].
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Dropwise Addition: Slowly add 1-bromo-2,3-butanedione (1.05 equiv) dropwise via the addition funnel, maintaining the internal temperature below 20 °C[6].
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Cyclization and Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature for 12–16 hours. The reaction is self-validating; the precipitation of the thiazole hydrobromide salt often serves as a visual indicator of reaction progress.
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Reaction Monitoring: Confirm completion via TLC (Hexanes:EtOAc 7:3). The target thiazole will elute with a higher Rf value than the polar thioamide. Visualize using UV light (254 nm).
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Workup and Purification: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 and extract with dichloromethane ( 3×50 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography to yield the pure 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.
Chemical Reactivity and Derivatization Strategies
The utility of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one in drug development stems from its orthogonal reactivity profile. The molecule possesses three distinct zones for late-stage functionalization.
Fig 2. Structural reactivity and pharmacophore mapping of the target thiazole derivative.
C4-Acetyl Functionalization
The methyl ketone at the C4 position is highly reactive toward nucleophiles.
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Reductive Amination: Reaction with primary or secondary amines in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3 ) yields complex amine derivatives, which are critical for modulating the pKa and aqueous solubility of pharmaceutical candidates.
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Aldol Condensations: The α -protons of the acetyl group can be deprotonated by bases (e.g., LDA or NaOEt) to form enolates, which readily undergo aldol condensations with aryl aldehydes to form chalcone-like α,β -unsaturated ketones.
Thiazole Core Interactions
The 1,3-thiazole ring is a classic bioisostere for pyridine and oxazole rings. The nitrogen atom acts as a potent hydrogen bond acceptor, frequently interacting with kinase hinge regions or serving as a ligand for metalloenzymes[8].
Applications in Drug Development
Thiazole-containing compounds are ubiquitous in the pharmaceutical landscape, appearing in antimicrobial, anticancer, and anti-inflammatory agents[8]. 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one acts as a highly specialized precursor.
The methoxymethyl (- CH2OCH3 ) group serves a dual purpose in medicinal chemistry. First, it acts as a steric shield, protecting the C2 position of the thiazole from metabolic oxidation (e.g., by Cytochrome P450 enzymes). Second, the ether oxygen provides a localized dipole and hydrogen-bonding site that can interact with polar residues in a target protein's binding pocket, thereby increasing target affinity without disproportionately increasing the overall lipophilicity (LogP) of the drug candidate.
References
-
2-(4,5-Dimethyl-1,2-thiazol-3-yl)acetic acid | C7H9NO2S - PubChem. National Institutes of Health (NIH). Available at:[Link]
- US3769040A - Substituted thiazoles in flavoring processes and products produced thereby. Google Patents.
- USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby. Google Patents.
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-(4,5-Dimethyl-1,2-thiazol-3-yl)acetic acid | C7H9NO2S | CID 82412107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Acetyl-1,3-thiazole-4-carboxylic Acid|CAS 1367772-06-2 [benchchem.com]
- 5. 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | 10045-52-0 | Benchchem [benchchem.com]
- 6. US3769040A - Substituted thiazoles in flavoring processes and products produced thereby - Google Patents [patents.google.com]
- 7. USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby - Google Patents [patents.google.com]
- 8. 1-Bromo-2,2-dimethoxypropane|Chemical Reagent [benchchem.com]

